REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:16]=[CH:15][C:7]([CH2:8][C:9]2[CH:14]=[CH:13][N:12]=[CH:11][CH:10]=2)=[CH:6][CH:5]=1)([O-])=O>CO.[Pd]>[N:12]1[CH:13]=[CH:14][C:9]([CH2:8][C:7]2[CH:15]=[CH:16][C:4]([NH2:1])=[CH:5][CH:6]=2)=[CH:10][CH:11]=1
|
Name
|
|
Quantity
|
5.1 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(CC2=CC=NC=C2)C=C1
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
500 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring at r.t. for 20 h the reaction mixture
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
was filtered through Celite 521
|
Type
|
WASH
|
Details
|
The filter aid was washed with MeOH several times
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated to dryness
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
|
Smiles
|
N1=CC=C(C=C1)CC1=CC=C(C=C1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.84 g | |
YIELD: CALCULATEDPERCENTYIELD | 41.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |